molecular formula C13H14O2 B2714604 1,3-Dihydrospiro[indene-2,4'-oxane]-3-one CAS No. 1803586-28-8

1,3-Dihydrospiro[indene-2,4'-oxane]-3-one

Cat. No. B2714604
CAS RN: 1803586-28-8
M. Wt: 202.253
InChI Key: GPXNSSLWABAIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one involves a mixture of 1 mmol of 3,4,5-trimethoxybenzylidenethiocarbonohydrazide and 1 mmol of substituted isothiocyanates in 30 cm3 DMF stirred at room temperature for 4–6 h .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one is characterized by a spirocyclic core, consisting of an oxindole and an indene ring. The InChI code for this compound is 1S/C13H14O2/c14-12-11-4-2-1-3-10 (11)9-13 (12)5-7-15-8-6-13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one include a molecular weight of 202.25 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has led to the development of new methods for synthesizing polycyano-containing organic ligands through double carbanion cleavage of related dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, such as 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, show potential for use in organic electronics and as components of ionic liquids due to their stable salt formations with new allylic-type anions (Karpov et al., 2016).

Electrosynthesis

One-pot electrosynthesis techniques have been employed to synthesize compounds like 2,3-bis(spiro-2-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, highlighting a cathodic reduction approach in specific solvents. Such methodologies showcase the versatility of electrochemical processes in accessing spiro compounds with potential in material science (Horcajada et al., 2007).

Oxidative Spirocyclization

FeCl3-mediated oxidative spirocyclization has been demonstrated as a novel method for constructing di-spirolinked π-conjugated molecules, such as dispiro[fluorene-9,5'-indeno[2,1-a]indene-10',9''-fluorene]s (DSFIIFs). This process involves an unprecedented double one-electron oxidation, yielding compounds with high fluorescence quantum yields, underscoring their potential in optoelectronic applications (Zhao et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Research on spirofluorene-based host materials for phosphorescent OLEDs has shown that subtle changes in molecular structure can significantly affect device performance. Studies on different spiro-systems, such as spiro[cyclopropane-1,9'-fluorene] and 1',3'-dihydrospiro[fluorene-9,2'-indene], have contributed to a better understanding of the relationship between molecular structure and electroluminescence performance, aiding in the design of more efficient host materials for OLED applications (Liu et al., 2018).

Safety and Hazards

The safety information for 1,3-Dihydrospiro[indene-2,4’-oxane]-3-one indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness .

properties

IUPAC Name

spiro[3H-indene-2,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXNSSLWABAIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.